JP104

FAAH carboxylesterase off-target profiling

JP104 (CAS 887264-45-1) is a synthetic aryl carbamate that functions as an irreversible inhibitor of fatty acid amide hydrolase (FAAH). It belongs to the carbamate class of FAAH inhibitors and features a terminal alkyne moiety that enables copper-catalyzed azide-alkyne cycloaddition (click chemistry), allowing its use as an activity-based probe for profiling FAAH target engagement and off-target identification in complex proteomes.

Molecular Formula C25H30N2O3
Molecular Weight 406.5 g/mol
CAS No. 887264-45-1
Cat. No. B049906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJP104
CAS887264-45-1
Molecular FormulaC25H30N2O3
Molecular Weight406.5 g/mol
Structural Identifiers
SMILESC#CCCCCCCCCCNC(=O)OC1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)N
InChIInChI=1S/C25H30N2O3/c1-2-3-4-5-6-7-8-9-10-17-27-25(29)30-23-16-12-14-21(19-23)20-13-11-15-22(18-20)24(26)28/h1,11-16,18-19H,3-10,17H2,(H2,26,28)(H,27,29)
InChIKeyBCKBOXGAYIOHDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





JP104 (CAS 887264-45-1): An Irreversible FAAH Carbamate Inhibitor with Click Chemistry Compatibility for Proteomic Target Engagement Studies


JP104 (CAS 887264-45-1) is a synthetic aryl carbamate that functions as an irreversible inhibitor of fatty acid amide hydrolase (FAAH) . It belongs to the carbamate class of FAAH inhibitors and features a terminal alkyne moiety that enables copper-catalyzed azide-alkyne cycloaddition (click chemistry), allowing its use as an activity-based probe for profiling FAAH target engagement and off-target identification in complex proteomes [1][2]. Its primary application is in preclinical research focused on the endocannabinoid system, inflammation, and pain, where it serves both as a pharmacological inhibitor and as a tool compound for mechanistic studies.

Why JP104 Cannot Be Readily Replaced by Other FAAH Inhibitors in Research Procurement


FAAH inhibitors span multiple chemotypes (carbamates, ureas, α-ketoheterocycles) with distinct reactivity profiles, and within the carbamate subclass, differences in the N-alkyl chain and leaving group dramatically impact potency, selectivity, and off-target liability [1]. JP104 contains a terminal alkyne handle that is absent in most FAAH inhibitors, including URB597 and PF-04457845, which precludes their use in click chemistry-based target engagement and off-target profiling workflows . Furthermore, JP104 exhibits a distinct off-target profile—it inhibits carboxylesterase 6 (CE6) with an IC50 of approximately 50 nM, whereas URB597 inhibits CE6 with an IC50 of approximately 200 nM—meaning substitution can lead to quantitatively different outcomes in phenotypic assays where CE6 contributes to compound metabolism [2]. These chemical biology-specific features make JP104 non-fungible with other FAAH inhibitors in experimental contexts requiring target visualization, proteomic selectivity profiling, or defined polypharmacology.

Quantitative Differentiation Evidence for JP104 (CAS 887264-45-1) Relative to Key FAAH Inhibitor Comparators


JP104 Exhibits 4-Fold Greater Potency Against the Off-Target Carboxylesterase CE6 Compared to URB597, Defining Its Distinct Polypharmacology

In a competitive activity-based protein profiling (ABPP) assay using FP-rhodamine as a probe in COS7 cell proteomes expressing recombinant CE6, JP104 inhibited CE6 with an IC50 of approximately 50 nM, compared to approximately 200 nM for the widely used FAAH inhibitor URB597 [1]. This 4-fold difference in CE6 potency represents a quantifiable divergence in off-target pharmacology that must be accounted for when interpreting in vivo phenotypes.

FAAH carboxylesterase off-target profiling activity-based protein profiling

JP104 Achieves Single-Target Selectivity for FAAH in Brain Proteomes, Validated by Genetic Knockout and Competitive ABPP

In vivo administration of JP104 (0.25–10 mg/kg, i.p.) to mice, followed by click chemistry tagging with azide-rhodamine, revealed a single dominant labeled protein band at 65 kDa in brain membrane proteomes [1]. This band was confirmed to be FAAH by its complete absence in brain tissue from FAAH knockout (FAAH−/−) mice. Furthermore, competitive ABPP with the broad serine hydrolase probe FP-rhodamine demonstrated that JP104 does not label any other brain serine hydrolases at concentrations that fully occupy FAAH . In contrast, the same study identified additional JP104 targets in liver and kidney, which persisted in FAAH−/− tissues, confirming tissue-specific off-target engagement.

FAAH selectivity activity-based protein profiling brain proteome

The Terminal Alkyne of JP104 Enables Click Chemistry-Based Target Visualization, a Feature Absent in PF-04457845 and URB597

JP104 incorporates a terminal alkyne group on its N-alkyl chain that enables bioorthogonal copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-modified reporter tags (e.g., azido-rhodamine, azido-biotin) . This structural feature allows direct visualization and quantification of JP104-FAAH complexes in cells, tissues, and in vivo settings without the need for radiolabeling or antibody-based detection. Both PF-04457845 (a urea-class inhibitor) and URB597 (a carbamate) lack this alkyne handle and therefore cannot be directly used in click chemistry workflows for target engagement studies.

click chemistry target engagement FAAH activity-based probe

JP104 Serves as a Reference Compound for Docking Studies of Novel FAAH Inhibitors, Benchmarking Binding Mode Against OL-92 and Thiohydantoins

In a comparative molecular modeling study, JP104 and OL-92 were used as reference compounds to validate the binding mode of novel (thio)hydantoin FAAH inhibitors [1]. Docking studies showed that the biphenyl-3-yl carbamate core of JP104 engages the FAAH active site with a distinct orientation compared to the α-ketoheterocycle scaffold of OL-92, providing a complementary template for structure-based drug design. The study used JP104's established irreversible binding mechanism and potency (IC50 = 7.3 nM for human recombinant FAAH) as a benchmark for evaluating new inhibitor series with IC50 values ranging from 3.65 to 70.9 nM.

FAAH docking binding mode inhibitor design

JP104 Demonstrates an IC50 of 7.3 nM for Human Recombinant FAAH, Positioned Within the High-Potency Range of Irreversible Carbamate Inhibitors

When tested against human recombinant FAAH using radiolabeled oleamide as substrate, JP104 exhibits an IC50 of 7.3 nM . This potency is comparable to the clinical-stage urea inhibitor PF-04457845 (IC50 = 7.2 nM for human FAAH) and within approximately 1.6-fold of URB597's reported IC50 values (4.6 nM in brain membranes, 3 nM in human liver microsomes) [1][2]. While these potency differences are modest and assay condition-dependent, JP104's potency combined with its irreversible mechanism of action (covalent carbamylation of Ser241) ensures sustained FAAH inhibition that persists beyond compound clearance.

FAAH IC50 irreversible inhibitor carbamate

JP104 Exhibits High Purity (≥98%) and Defined Solubility Across Multiple Solvent Systems, Ensuring Experimental Reproducibility

Commercially available JP104 is supplied with a purity of ≥98% (HPLC) from multiple vendors, including Cayman Chemical and MedChemExpress, with specific batch analysis certificates available upon request . Defined solubility data indicate maximum solubility of 30 mg/mL in DMSO and DMF, 1 mg/mL in ethanol, and 0.25 mg/mL in DMSO:PBS (pH 7.2, 1:2), enabling researchers to select appropriate vehicle conditions for both in vitro and in vivo experiments [1]. This level of quality documentation is essential for generating reproducible pharmacological data and meets the standards required for publication in peer-reviewed journals.

JP104 purity solubility quality control

Optimal Research and Industrial Application Scenarios for JP104 Based on Quantitative Differentiation Evidence


Activity-Based Protein Profiling (ABPP) of FAAH Target Engagement and Off-Target Identification in Native Biological Systems

JP104 is the preferred FAAH inhibitor for laboratories conducting activity-based protein profiling (ABPP) to map serine hydrolase target engagement in cells, tissues, or in vivo. Its terminal alkyne handle enables direct click chemistry conjugation to fluorescent or affinity tags, facilitating gel-based or mass spectrometry-based readouts of FAAH occupancy and off-target identification . The compound's exquisite single-target selectivity in brain tissue (validated by FAAH−/− knockout and competitive ABPP) makes it particularly valuable for neuroscience studies where unambiguous target deconvolution is required [1]. JP104 should be selected over PF-04457845 or URB597 whenever the experimental workflow involves target visualization, pull-down, or proteomic selectivity profiling.

Medicinal Chemistry Campaigns Using JP104 as a Carbamate Scaffold Reference for Structure-Based FAAH Inhibitor Design

Medicinal chemistry teams engaged in FAAH inhibitor discovery should procure JP104 as a reference compound representing the biphenyl carbamate chemotype. Docking studies have validated JP104's binding mode in the FAAH active site, and its well-characterized irreversible inhibition mechanism provides a benchmark for evaluating novel inhibitor series [2]. When used alongside the α-ketoheterocycle OL-92, JP104 enables orthogonal SAR exploration across two distinct chemical scaffolds, maximizing the diversity of lead series under evaluation. Its commercial availability at high purity (≥98%) with batch-specific analytical data supports reproducible structure-activity relationship studies.

In Vivo Pharmacological Studies Requiring Defined Polypharmacology (FAAH + CE6 Inhibition) in Metabolic or Hepatic Tissues

Investigators studying the interplay between endocannabinoid hydrolysis and xenobiotic metabolism should consider JP104 for its combined FAAH and CE6 inhibitory activity. JP104 inhibits the hepatic carboxylesterase CE6 with an IC50 of approximately 50 nM—4-fold more potently than URB597 (IC50 ≈ 200 nM)—a property that may be advantageous in models where CE6-mediated hydrolysis of ester prodrugs or endogenous lipids contributes to the phenotype [3]. JP104's additional off-targets identified in liver and kidney proteomes further differentiate it from FAAH-selective inhibitors, making it suitable for polypharmacology studies, but less appropriate for experiments requiring exclusive FAAH blockade.

Click Chemistry-Enabled Biomarker Studies for Target Occupancy and Pharmacodynamic Readouts

JP104's alkyne functionality makes it the inhibitor of choice for research groups developing target occupancy biomarkers or pharmacodynamic assays based on FAAH engagement. Using copper-catalyzed click chemistry with azide-biotin or azide-fluorophore tags, researchers can quantify JP104-FAAH adducts in tissue homogenates without radioactivity, enabling translationally relevant ex vivo target occupancy measurements following in vivo dosing . This capability is not achievable with alkyne-lacking FAAH inhibitors such as PF-04457845 or URB597, establishing JP104 as an essential tool compound for preclinical pharmacodynamic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for JP104

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.